![molecular formula C13H15ClN2O2 B2569839 2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 108937-92-4](/img/structure/B2569839.png)

2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

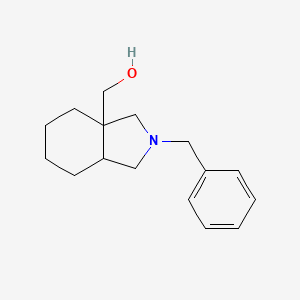

2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one , often referred to as RLX , is a quinazoline-based small molecule. Quinazolines are organic compounds with a bicyclic structure consisting of two fused six-membered aromatic rings: a benzene ring and a pyrimidine ring. RLX is a light yellow crystalline solid that exhibits potent anticancer properties both in vitro and in vivo .

Molecular Structure Analysis

H \ C / \ N C / \ H O \ / N C \ / C / H Chemical Reactions Analysis

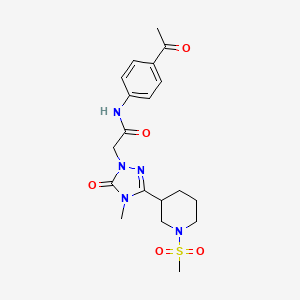

RLX has been studied for its anticancer activities. It inhibits the PI3K/Akt/FoxO3a signaling pathway, which plays a crucial role in cancer pathology and drug resistance. RLX treatment results in the down-regulation of p110α and p85 subunits of PI3K, leading to decreased downstream effector protein expression. Additionally, RLX induces sub-G1 cell cycle arrest and mitochondrial potential loss. In vivo models demonstrate significant tumor growth inhibition upon RLX treatment .

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

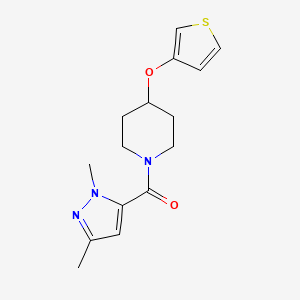

2-Hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one (TAZQ) has shown promise in pre-clinical studies as an anticancer agent. Its stability and degradation under various conditions have been studied using high-performance liquid chromatography (HPLC), highlighting its potential as a therapeutic agent in cancer treatment (Sharma, Upadhyay, & Mahindroo, 2016).

Antitussive Activity

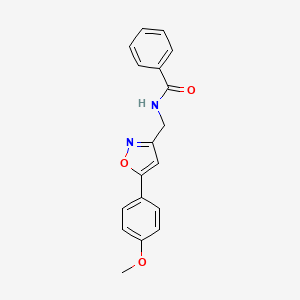

Research has demonstrated the antitussive (cough suppressant) effects of azepino[2,1-b]quinazolones, with compounds in this series reducing cough frequency and increasing cough latency in animal models. This suggests potential for therapeutic applications in treating cough-related symptoms (Nepali et al., 2011).

Antiasthmatic Effects

Studies involving TAZQ have revealed its efficacy as a bronchodilator with antioxidant and anti-inflammatory properties, suggesting its potential as an effective treatment for asthma. The combination of TAZQ with ambroxol, a mucolytic agent, showed significant benefits in reducing airway hyper-responsiveness in asthma models (Bande et al., 2012).

Antimicrobial Activity

Research on derivatives of azepino[2,1-b]quinazolines, including 2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, indicates promising antimicrobial activity. These compounds have shown effectiveness against various bacterial and fungal strains, suggesting their potential as bactericides (Ortikov et al., 2017).

Cholinesterase Inhibition

Derivatives of azepino[2,1-b]quinazolines have been studied for their potential as inhibitors of acetyl- and butyrylcholinesterase, enzymes relevant in neurological disorders like Alzheimer's disease. This suggests potential applications in antiamnesic therapy (Decker, 2005).

Bronchodilator Activity

In vivo metabolic studies of TAZQ as a bronchodilator have been conducted to assess whether its activity is due to the parent compound or its metabolites. These studies contribute to understanding its mechanism of action in respiratory disorders (Sharma, Zutshi, & Dhar, 1999).

Photochemical Synthesis Applications

Research has explored the role of water in the photochemical synthesis of methyl 12-oxo-6,12-dihydroazepino[2,1-b]quinazoline-8-carboxylates, a process relevant in organic chemistry and pharmaceutical synthesis (Budruev et al., 2021).

Eigenschaften

IUPAC Name |

2-hydroxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c16-9-5-6-11-10(8-9)13(17)15-7-3-1-2-4-12(15)14-11/h5-6,8,16H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHDOCZLCCUVGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)O)C(=O)N2CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569757.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2569758.png)

![2-({2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-phenoxypyrazine](/img/structure/B2569760.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2569764.png)

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2569772.png)

![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)

![4-Fluoro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2569774.png)

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)

![1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2569776.png)